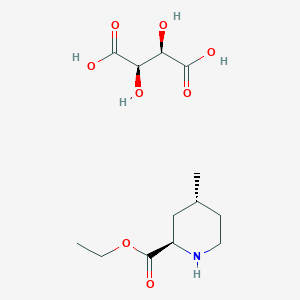

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of borane-tetrahydrofuran (THF) for the reduction of Boc-protected amino acids, followed by hydrogenation and aldol addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethyl acetate/hexanes are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert carbonyl groups to alcohols or amines.

Substitution: Commonly involves the replacement of a functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its interactions with enzymes and other biological molecules.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate: Similar structure but different stereochemistry.

Methyl (2R,4R)-4-methylpiperidine-2-carboxylate: Similar structure with a different ester group.

Uniqueness

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, also known as Argatroban Intermediate, is a compound of significant interest in medicinal chemistry due to its biological activity and role as an intermediate in the synthesis of Argatroban, a potent anticoagulant. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- CAS Number : 74892-82-3

Biological Activity

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate exhibits notable biological activities primarily related to its role as an anticoagulant. The compound acts as a reversible inhibitor of thrombin, which is crucial for blood coagulation processes.

The mechanism by which this compound exerts its anticoagulant effects involves binding to the active site of thrombin. This interaction prevents thrombin from converting fibrinogen to fibrin, thereby inhibiting clot formation. The selectivity of Argatroban for thrombin over other serine proteases enhances its therapeutic profile, making it suitable for patients with heparin-induced thrombocytopenia (HIT) .

Synthesis Methods

The synthesis of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate typically involves several steps:

- Starting Material : 4-Methyl-2-picolinic acid is used as the initial raw material.

- Hydrogenation Reduction : The compound undergoes hydrogenation to produce the corresponding piperidine derivative.

- Esterification : The resulting carboxylic acid is then esterified to yield Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate.

- Crystallization and Resolution : The final product is purified through crystallization and resolution techniques .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate in clinical settings:

- Anticoagulation Therapy : A clinical trial demonstrated that Argatroban significantly improved outcomes in patients with acute ischemic stroke compared to traditional therapies. Patients receiving Argatroban showed reduced motor paralysis symptoms within 48 hours of treatment initiation .

- Safety Profile : Research indicates that Argatroban has a favorable safety profile with a lower incidence of major bleeding events when compared to heparin-based therapies. This makes it particularly useful for patients at risk of HIT .

- Pharmacokinetics : Studies have shown that Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate has rapid absorption and elimination characteristics, allowing for effective dosing regimens in acute care settings .

Data Table: Comparison of Anticoagulants

| Anticoagulant | Mechanism of Action | Indications | Major Side Effects |

|---|---|---|---|

| Argatroban | Thrombin inhibitor | HIT, PCI | Bleeding risk |

| Heparin | Antithrombotic via antithrombin III | DVT, PE | HIT, bleeding |

| Warfarin | Vitamin K antagonist | Atrial fibrillation, DVT | Bleeding, drug interactions |

Properties

CAS No. |

131278-84-7 |

|---|---|

Molecular Formula |

C13H23NO8 |

Molecular Weight |

321.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |

InChI Key |

LKQJOTYRDSQDNJ-SKDUITIKSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.